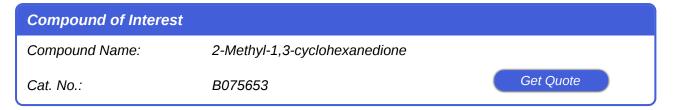


Application Notes and Protocols: 2-Methyl-1,3cyclohexanedione in Robinson Annulation Reactions

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of **2-methyl-1,3-cyclohexanedione** in Robinson annulation reactions, a cornerstone for the synthesis of polycyclic compounds. These application notes include quantitative data, detailed experimental protocols for both classic and modern catalytic systems, and mechanistic insights visualized through diagrams. The primary focus is on the synthesis of the Wieland-Miescher ketone, a critical building block in the total synthesis of steroids, terpenoids, and other bioactive molecules.[1][2]

Introduction

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation. [2][3] When **2-methyl-1,3-cyclohexanedione** is used as the Michael donor and methyl vinyl ketone (MVK) as the Michael acceptor, the resulting product is the Wieland-Miescher ketone.[3] This bicyclic enedione is a versatile synthon, extensively used in the synthesis of a wide array of natural products and pharmaceuticals.[1]

The reaction can be performed under various catalytic conditions, including traditional base catalysis to yield a racemic product, and more recently, organocatalysis to achieve high



enantioselectivity.[4][5] This document will detail protocols for both approaches, providing a comparative basis for researchers to select the most suitable method for their synthetic goals.

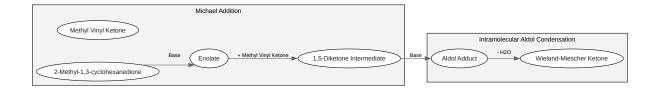
Reaction Mechanism

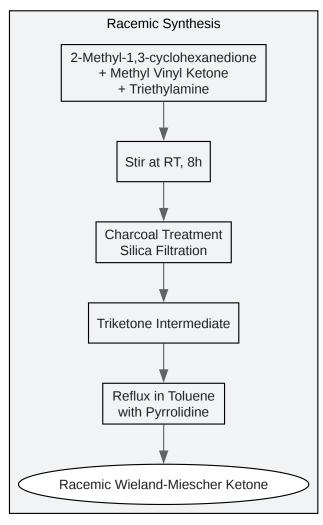
The Robinson annulation proceeds in a two-step sequence:

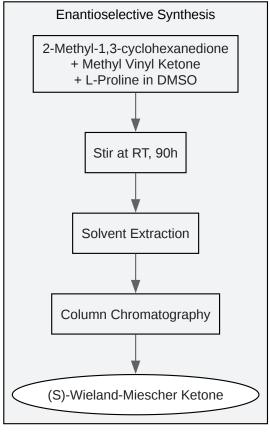
- Michael Addition: The reaction is initiated by the deprotonation of 2-methyl-1,3-cyclohexanedione at the acidic C-2 position by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone in a conjugate addition. The resulting intermediate is a 1,5-diketone.[6]
- Intramolecular Aldol Condensation: The newly formed 1,5-diketone, in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at the methyl ketone, which then attacks one of the cyclohexanedione's carbonyl groups, forming a new sixmembered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated ketone product, the Wieland-Miescher ketone.[6]

Diagrams

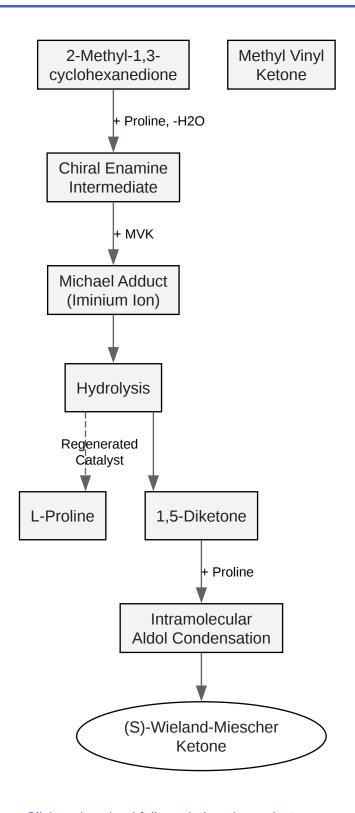












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